2-Bromo-5-nitrobenzenesulfonamide

Vue d'ensemble

Description

Molecular Structure Analysis

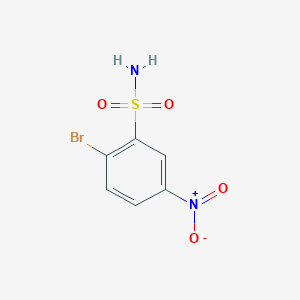

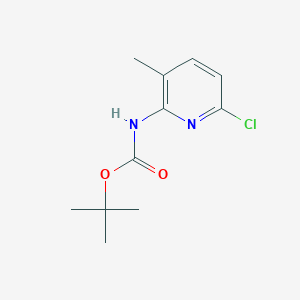

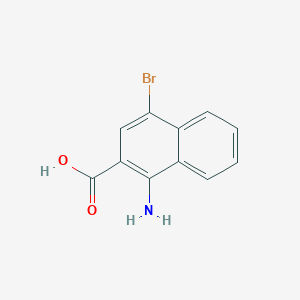

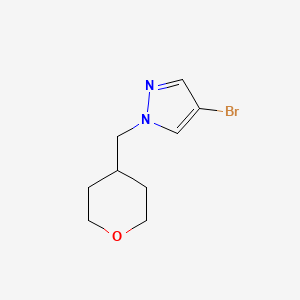

The molecular structure of 2-Bromo-5-nitrobenzenesulfonamide consists of a benzene ring substituted with a bromo group, a nitro group, and a sulfonamide group . The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Applications De Recherche Scientifique

Synthesis of Medium-Ring Amines

2-Bromo-5-nitrobenzenesulfonamide: is utilized as a reagent in the synthesis of medium-ring amines. This process typically involves N-alkylation with ω-bromo alkanols under Mitsunobu conditions, which include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). The subsequent cyclization of the resulting ω-bromo alkylsulfonamides is facilitated by cesium carbonate (Cs2CO3) and tetra-n-butylammonium iodide (Bu4NI) .

Carbonic Anhydrase Inhibition

This compound acts as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes have therapeutic applications, including the treatment of glaucoma, mountain sickness, and epilepsy .

Cyclic Nitrogen Compound Synthesis

Researchers employ 2-Bromo-5-nitrobenzenesulfonamide in the synthesis of cyclic nitrogen compounds. This is achieved through intramolecular hydroamination, a process that forms C-N bonds within a molecule to create complex nitrogen-containing structures .

Alkaloid Synthesis

The compound is instrumental in the synthesis of pentacyclic lycopodium alkaloids, such as huperzine-Q2. These alkaloids are known for their bioactive properties, including neuroprotective effects and potential benefits in treating cognitive disorders .

Pyrrolidine Derivatives

It serves as a precursor in the formation of pyrrolidine derivatives. Pyrrolidines are five-membered nitrogen heterocycles that are significant in medicinal chemistry due to their presence in numerous pharmaceuticals .

Intermolecular C-H Insertion Reactions

2-Bromo-5-nitrobenzenesulfonamide: is used in intermolecular C-H insertion reactions. These reactions are a subset of carbon-hydrogen activation processes, allowing for the functionalization of C-H bonds, which is a fundamental transformation in organic synthesis .

Amination of Allyl Alcohols

The compound finds application in the intermolecular amination of allyl alcohols. This process introduces an amino group into a molecule containing an allylic alcohol, which can lead to the creation of new amine derivatives .

Reactant in Organic Synthesis

Lastly, 2-Bromo-5-nitrobenzenesulfonamide is a versatile reactant in organic synthesis. Its reactivity profile allows it to participate in various chemical transformations, contributing to the development of novel organic compounds with potential applications in drug discovery and material science .

Orientations Futures

The future directions for research on 2-Bromo-5-nitrobenzenesulfonamide could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and examination of its potential applications in various fields . As with all research chemicals, any future studies should be conducted following appropriate safety protocols.

Propriétés

IUPAC Name |

2-bromo-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O4S/c7-5-2-1-4(9(10)11)3-6(5)14(8,12)13/h1-3H,(H2,8,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNUANJNVBNJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrobenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester](/img/structure/B1526029.png)

![1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine](/img/structure/B1526046.png)